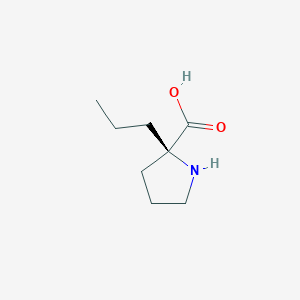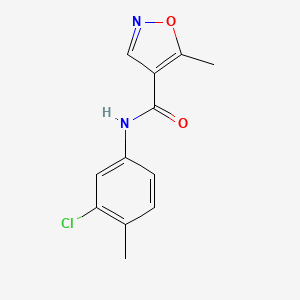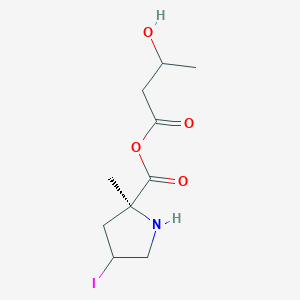![molecular formula C40H43O2P B15210232 (1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a chiral phosphine oxide compound It is known for its unique structural features, which include a binaphthyl backbone and a phosphine oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves multi-step reactions. One common synthetic route includes the following steps :
Stage 1: Dinaphtho[2,1-b;1’,2’-d]furan is reacted with lithium in diethyl ether and toluene at 20°C for 4 hours.
Stage 2: The resulting intermediate is then reacted with chlorodicyclohexylphosphane in diethyl ether and toluene at 0-20°C.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Phosphine oxides can be reduced back to phosphines using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in dichloromethane (CH₂Cl₂) at 0°C.
Reduction: Triethylamine (Et₃N) and trichlorosilane (Cl₃SiH) in toluene at 120°C.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines.
Applications De Recherche Scientifique
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications, including:
Catalysis: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Coordination Chemistry: The compound serves as a ligand for various metal complexes, which are studied for their catalytic and electronic properties.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic environment and reactivity of the metal. This coordination can facilitate various catalytic processes, including enantioselective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol
- Diphenylphosphine oxide
Uniqueness
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is unique due to its specific structural features, such as the binaphthyl backbone and the presence of the 3,5-dimethylphenoxy group. These features contribute to its distinct electronic properties and reactivity, making it a valuable compound in various chemical applications.
Propriétés
Formule moléculaire |
C40H43O2P |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
1-(2-dicyclohexylphosphorylnaphthalen-1-yl)-2-(3,5-dimethylphenoxy)naphthalene |
InChI |
InChI=1S/C40H43O2P/c1-28-25-29(2)27-32(26-28)42-37-23-21-30-13-9-11-19-35(30)39(37)40-36-20-12-10-14-31(36)22-24-38(40)43(41,33-15-5-3-6-16-33)34-17-7-4-8-18-34/h9-14,19-27,33-34H,3-8,15-18H2,1-2H3 |
Clé InChI |
XWNLOZUVBBXXAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)






![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)



![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)


